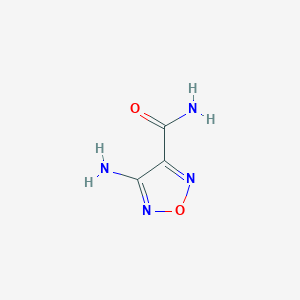

4-Amino-1,2,5-oxadiazole-3-carboxamide

Übersicht

Beschreibung

4-Amino-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of semicarbazides or thiosemicarbazides with dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) or ethanol (EtOH) for several hours .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole ring and substituents undergo oxidation under controlled conditions:

Nitrophenyl Oxidation (for nitro-substituted derivatives):

The nitrophenyl group in related compounds (e.g., 4-nitrobenzyl derivatives) can be oxidized to nitroso or nitro derivatives using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

| Substrate | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Nitrophenyl derivative | H₂O₂ | Nitroso derivative | RT, acidic medium | |

| Nitrophenyl derivative | KMnO₄ | Carboxylic acid derivative | Reflux, aqueous base |

Oxadiazole Ring Oxidation :

The oxadiazole ring itself is relatively stable but can undergo ring-opening oxidation under harsh conditions, forming urea derivatives or nitriles .

Reduction Reactions

The nitro and oxadiazole functionalities are susceptible to reduction:

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines. For example, reduction of 4-nitrobenzyl derivatives yields 4-aminobenzyl analogs.

Oxadiazole Ring Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole ring to form diamines or ring-opened products, though this is less common due to ring stability .

| Substrate | Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| Nitro-substituted analog | H₂/Pd-C | Amino-substituted derivative | RT, ethanol solvent | |

| Oxadiazole ring | LiAlH₄ | Diamine intermediate | Reflux, anhydrous THF |

Nucleophilic Substitution

The amino group at position 4 participates in nucleophilic reactions:

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives. This is critical for modifying solubility and bioactivity.

Condensation with Aldehydes :

Forms Schiff bases under mild acidic or basic conditions, enabling the synthesis of imine-linked derivatives for coordination chemistry .

| Reaction Type | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | RT, triethylamine base | |

| Schiff base formation | Benzaldehyde | Imine-linked analog | Reflux, ethanol, catalytic H⁺ |

Cyclization and Heterocycle Formation

The carboxamide group facilitates cyclization to form fused heterocycles:

Hydrazine Cyclization :

Reaction with hydrazine hydrate yields 1,2,4-triazole derivatives, expanding the heterocyclic framework .

Thiosemicarbazide Formation :

Interaction with thiosemicarbazide forms thiadiazole hybrids, which are explored for antimicrobial applications.

| Reagent | Product | Key Application | Reference |

|---|---|---|---|

| Hydrazine hydrate | 1,2,4-Triazole derivative | Anticancer agents | |

| Thiosemicarbazide | Thiadiazole hybrid | Antimicrobial scaffolds |

Coordination Chemistry

The carboxamide and amino groups act as ligands for metal ions, forming complexes with biological and catalytic relevance:

Thallium(I) Complexes :

Forms stable complexes with Tl(I), as demonstrated in crystallographic studies, where the oxadiazole-hydroxamate moiety coordinates via N and O donors .

Transition Metal Complexes :

Interacts with Cu(II) and Fe(III) to form catalysts for oxidative cyclization reactions .

Biological Activity-Driven Reactions

Derivatives of this compound exhibit bioactivity through targeted reactions:

Enzyme Inhibition :

Modifications at the amino group enhance inhibition of topoisomerase IIα, a mechanism explored in anticancer studies .

Antiviral Prodrug Synthesis :

Phosphorylation of the carboxamide group generates prodrugs with improved cellular uptake .

Key Research Findings

-

Catalytic Optimization : Palladium-catalyzed cross-coupling reactions enable functionalization at the oxadiazole C-3 position, yielding derivatives with IC₅₀ values <10 µM against HCT-116 cancer cells .

-

Green Synthesis : Mechanochemical methods using K₂CO₃ achieve cyclization with 85–92% yields, minimizing solvent waste .

-

Structural Insights : X-ray crystallography confirms hydrogen-bonding networks (N–H⋯O, O–H⋯N) that stabilize the crystal lattice, influencing solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that 4-Amino-1,2,5-oxadiazole-3-carboxamide exhibits significant antimicrobial and antiviral activities. Studies have shown that derivatives of this compound can inhibit specific biological pathways in microorganisms, making them promising candidates for drug development against infections caused by bacteria and viruses.

Synthesis of Bioactive Compounds

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows for the creation of derivatives with enhanced biological activity. For instance, modifications to the oxadiazole ring can improve interactions with biological targets through hydrogen bonding and other non-covalent interactions.

Agricultural Applications

Agrochemical Potential

The compound's derivatives have been explored for their potential use in agrochemicals. Research has indicated that certain derivatives possess herbicidal and fungicidal properties, which could lead to the development of new agricultural products aimed at improving crop yields and protecting plants from pests and diseases .

Materials Science

Polymer Composites

this compound has been incorporated into polymer matrices to create composite materials with enhanced properties. For example, studies have demonstrated that when combined with chitosan, the resulting composites exhibit improved sorption capabilities for various pollutants, indicating potential applications in environmental remediation .

Synthesis of Functional Materials

The compound can also be used in the synthesis of functional materials through polycondensation reactions. These materials may find applications in various fields including electronics and photonics due to their unique structural properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited effective antimicrobial activity against several bacterial strains. The research involved synthesizing a series of derivatives and evaluating their efficacy using standard microbiological techniques. Results indicated that modifications to the side chains significantly influenced antimicrobial potency.

Case Study 2: Agrochemical Development

In another study focusing on agricultural applications, researchers synthesized several oxadiazole derivatives from this compound and tested their herbicidal activities on common weeds. The results showed promising herbicidal effects, suggesting that these compounds could be developed into effective agrochemical agents .

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Antiviral | Reduced viral replication |

Wirkmechanismus

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1,2,5-oxadiazole-3-carboxamide can be compared with other similar compounds, such as:

1,2,4-Oxadiazoles: These compounds share a similar ring structure but differ in the position of the nitrogen atoms.

1,3,4-Oxadiazoles: Another class of oxadiazoles with different substitution patterns and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .

Biologische Aktivität

4-Amino-1,2,5-oxadiazole-3-carboxamide (CAS Number: 13300-88-4) is a heterocyclic compound recognized for its diverse biological activities, particularly its antimicrobial and anticancer properties. The unique structural features of this compound, including the oxadiazole ring and functional groups such as amino and carboxamide, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 172.09 g/mol. The structure includes a planar oxadiazole ring that facilitates hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.

Key Features of the Compound:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.09 g/mol |

| Functional Groups | Amino (-NH₂), Carboxamide (-C(O)NH₂) |

| Heterocyclic Nature | Contains nitrogen and oxygen in the ring structure |

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using precursors like semicarbazides or thiosemicarbazides in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃). This method requires precise control over reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that modifications to the oxadiazole ring can enhance its efficacy against various pathogens. The compound's ability to form hydrogen bonds allows it to interact effectively with microbial targets.

Case Study: Antimicrobial Activity Evaluation

In vitro studies assessed the antimicrobial effects of synthesized derivatives of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Table: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 |

These findings indicate that the compound exhibits submicromolar activity against prostate, colon, and renal cancer cell lines . The mechanism of action is believed to involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for microbial growth and cancer cell survival.

- Receptor Interaction : Its structural features facilitate binding to specific receptors or proteins within cells, leading to altered cellular responses.

Eigenschaften

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIGUVMOCOCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337332 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-88-4 | |

| Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do the crystal structures provide about the density of 4-Amino-1,2,5-oxadiazole-3-carboxamide and related compounds?

A1: X-ray crystallography revealed that this compound crystallizes in the space group P21/c with a measured density of 1.623 g/mL, closely matching the calculated density of 1.64 g/mL []. Interestingly, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, a related compound synthesized from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, exhibited a significantly higher measured density (1.800 g/mL) than its calculated density (1.68 g/mL) []. This discrepancy, along with data from other studies, suggests that ortho-aminocarboxylic acids might possess unusually high densities, although the underlying reasons remain unclear [].

Q2: How does this compound form a three-dimensional network within its crystal structure?

A2: The crystal structure of this compound reveals a complex network stabilized by a variety of hydrogen bonds []. The asymmetric unit contains three independent molecules interconnected through intermolecular N—H⋯N, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. This intricate web of interactions extends throughout the crystal lattice, ultimately forming a three-dimensional network structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.